Cas no 1173245-30-1 (2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide)

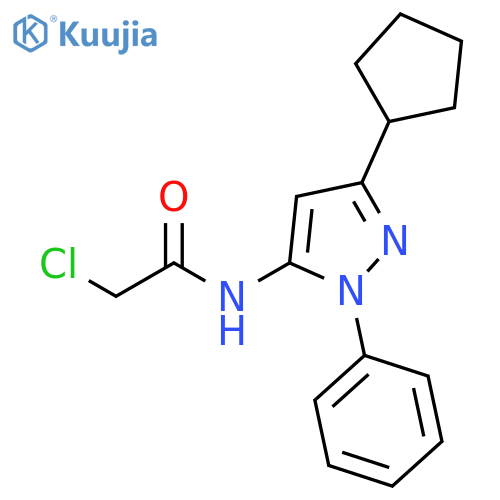

1173245-30-1 structure

商品名:2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide

CAS番号:1173245-30-1

MF:C16H18ClN3O

メガワット:303.786622524261

CID:4575051

2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-CHLORO-N-(3-CYCLOPENTYL-1-PHENYL-1H-PYRAZOL-5-YL)ACETAMIDE

- 2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide

-

- インチ: 1S/C16H18ClN3O/c17-11-16(21)18-15-10-14(12-6-4-5-7-12)19-20(15)13-8-2-1-3-9-13/h1-3,8-10,12H,4-7,11H2,(H,18,21)

- InChIKey: ZGFHEBMRUAQICK-UHFFFAOYSA-N

- ほほえんだ: C(NC1N(C2=CC=CC=C2)N=C(C2CCCC2)C=1)(=O)CCl

じっけんとくせい

- 色と性状: NA

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 508.8±45.0 °C at 760 mmHg

2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-24669-0.5g |

2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide |

1173245-30-1 | 95% | 0.5g |

$310.0 | 2024-06-19 | |

| Chemenu | CM475863-1g |

2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide |

1173245-30-1 | 95%+ | 1g |

$426 | 2023-01-19 | |

| Chemenu | CM475863-250mg |

2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide |

1173245-30-1 | 95%+ | 250mg |

$174 | 2023-01-19 | |

| Chemenu | CM475863-500mg |

2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide |

1173245-30-1 | 95%+ | 500mg |

$306 | 2023-01-19 | |

| Aaron | AR019QEO-5g |

2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide |

1173245-30-1 | 95% | 5g |

$1674.00 | 2025-02-08 | |

| Aaron | AR019QEO-50mg |

2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide |

1173245-30-1 | 95% | 50mg |

$130.00 | 2025-02-08 | |

| Aaron | AR019QEO-2.5g |

2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide |

1173245-30-1 | 95% | 2.5g |

$1139.00 | 2025-02-08 | |

| Aaron | AR019QEO-500mg |

2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide |

1173245-30-1 | 95% | 500mg |

$452.00 | 2025-02-08 | |

| Aaron | AR019QEO-1g |

2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide |

1173245-30-1 | 95% | 1g |

$595.00 | 2025-02-08 | |

| Aaron | AR019QEO-250mg |

2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide |

1173245-30-1 | 95% | 250mg |

$248.00 | 2025-02-08 |

2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide 関連文献

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

1173245-30-1 (2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide) 関連製品

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 624-75-9(Iodoacetonitrile)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量